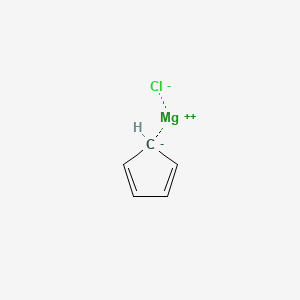

Cyclopentadienylmagnesium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

11112-17-7 |

|---|---|

Molecular Formula |

C12H26 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentadienylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentadienylmagnesium chloride (CpMgCl), a valuable Grignard reagent in organometallic chemistry and a precursor for various metallocenes used in catalysis and materials science. While detailed experimental protocols for cyclopentadienylmagnesium bromide are more prevalent in the literature, this guide adapts a well-established one-pot synthesis method for the preparation of the chloride analogue.

Introduction

This compound is an organomagnesium compound featuring a magnesium atom bonded to both a chlorine atom and a cyclopentadienyl (Cp) group.[1][2] As a Grignard reagent, it serves as a potent nucleophile and a strong base, enabling the formation of carbon-carbon bonds and the synthesis of various cyclopentadienyl-containing compounds.[3] Its utility is particularly significant in the synthesis of metallocenes, which are critical components in various catalytic processes, including olefin polymerization.

The synthesis of CpMgCl, like other Grignard reagents, is sensitive to atmospheric moisture and oxygen and must be conducted under anhydrous and inert conditions.[3] The primary challenge in its synthesis lies in the direct reaction of magnesium with cyclopentadiene, which is not feasible under standard conditions due to the low acidity of cyclopentadiene.[4][5] Therefore, indirect methods are employed, typically involving the in situ formation of a more reactive Grignard reagent that subsequently deprotonates cyclopentadiene.

Synthetic Methodologies

Two primary strategies can be employed for the synthesis of this compound:

-

Two-Step Process: This traditional approach involves the pre-synthesis of an alkylmagnesium chloride (e.g., ethylmagnesium chloride) from the corresponding alkyl chloride and magnesium turnings. In a subsequent step, this Grignard reagent is reacted with cyclopentadiene to yield CpMgCl and the corresponding alkane.[5]

-

One-Pot In Situ Grignard Metalation Method (iGMM): This more efficient method, well-documented for the bromide analogue, involves the simultaneous reaction of magnesium turnings, an alkyl halide, and cyclopentadiene in an ethereal solvent.[4][5] The alkylmagnesium halide is generated in situ and immediately reacts with cyclopentadiene. This guide will focus on an adapted protocol based on this method for the synthesis of this compound.

The Schlenk Equilibrium in Cyclopentadienylmagnesium Halide Synthesis

Solutions of Grignard reagents are not simple monomeric species but exist in a dynamic equilibrium known as the Schlenk equilibrium. For this compound, this equilibrium involves the disproportionation of the heteroleptic CpMgCl species into the homoleptic species, bis(cyclopentadienyl)magnesium (magnesocene, MgCp₂) and magnesium dichloride (MgCl₂).[4]

Caption: The Schlenk equilibrium for this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the halide. In ethereal solvents like diethyl ether and tetrahydrofuran (THF), the equilibrium can be shifted, and the various species can exist as solvated complexes.[4]

Detailed Experimental Protocol (Adapted from the iGMM for the Bromide Analogue)

This protocol is an adaptation of the in situ Grignard Metalation Method (iGMM) reported for the synthesis of cyclopentadienylmagnesium bromide.[4][5] Researchers should consider this a starting point and may need to optimize conditions for the chloride synthesis.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 1.0 g | 41 mmol | 1.1 |

| Cyclopentadiene (freshly cracked) | 66.10 | 3.4 mL (2.7 g) | 41 mmol | 1.0 |

| Chloroethane | 64.51 | 2.9 mL (3.6 g) | 56 mmol | 1.3 |

| Diethyl Ether (anhydrous) | 74.12 | 25 mL | - | - |

4.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

Ice bath

4.3. Experimental Procedure

Caption: Workflow for the synthesis of this compound.

-

Preparation: All glassware should be thoroughly flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). The reaction should be carried out using standard Schlenk techniques.

-

Charging the Flask: To the three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add magnesium turnings (1.0 g, 41 mmol).

-

Addition of Reagents: Add anhydrous diethyl ether (25 mL) and freshly cracked cyclopentadiene (3.4 mL, 41 mmol) to the flask.

-

Initiation of Reaction: Cool the stirred suspension to 0 °C using an ice bath.

-

Formation of Grignard Reagent: Slowly add chloroethane (2.9 mL, 56 mmol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 2 hours. The reaction mixture will typically become a grayish and slightly viscous solution.

-

Isolation: The resulting solution of this compound is typically not isolated as a solid but is used directly for subsequent reactions. The excess magnesium can be allowed to settle, and the supernatant can be cannulated to another flask. The concentration of the Grignard reagent can be determined by titration.

Quantitative Data Summary (Based on the Bromide Analogue)

The following table summarizes the typical reaction parameters for the synthesis of the bromide analogue, which can be used as a starting point for the synthesis of this compound. The yield of the Grignard reagent is often not determined by isolation but rather by titration or by the yield of a subsequent reaction product.

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium | 1.1 equivalents | [4] |

| Cyclopentadiene | 1.0 equivalent | [4] |

| Bromoethane (analogue) | 1.1 equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Diethyl Ether | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | ~3 hours | [4] |

| Product | ||

| Yield | High (typically used in situ) | [4] |

Characterization

This compound is typically characterized in solution due to its reactivity.

-

Titration: The concentration of the Grignard reagent in the ethereal solution can be determined by methods such as back-titration with a standard acid after quenching an aliquot with a known excess of iodine or by direct titration with a solution of a secondary alcohol in the presence of an indicator like 1,10-phenanthroline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the cyclopentadienyl moiety in the Grignard reagent. The chemical shifts will be indicative of the formation of the cyclopentadienyl anion.

Safety and Handling

-

Anhydrous and Inert Conditions: this compound is highly reactive towards water and oxygen. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[3]

-

Flammable Solvents: Diethyl ether is highly flammable and should be handled with care in a well-ventilated fume hood, away from ignition sources.

-

Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. It must be freshly "cracked" by heating dicyclopentadiene to its boiling point and collecting the monomeric cyclopentadiene by distillation before use.

Conclusion

The synthesis of this compound can be effectively achieved using an adapted in situ Grignard Metalation Method. This one-pot procedure offers a convenient and efficient route to this valuable organometallic reagent. Understanding the Schlenk equilibrium is crucial for comprehending the nature of the Grignard solution and for controlling subsequent reactions. Careful adherence to anhydrous and inert techniques is paramount for the successful synthesis and handling of this reactive compound. This guide provides a solid foundation for researchers and professionals to prepare and utilize this compound in their synthetic endeavors.

References

- 1. This compound | C5H5ClMg | CID 11018863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Magnesium;cyclopenta-1,3-diene;chloride | C5H5ClMg | CID 87136742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. d-nb.info [d-nb.info]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopentadienylmagnesium Chloride

CAS Number: 34766-85-3

This technical whitepaper provides a comprehensive overview of cyclopentadienylmagnesium chloride, a pivotal Grignard reagent in organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide details its chemical properties, synthesis, and significant applications, with a focus on its role in the formation of metallocenes and its potential utility in pharmaceutical synthesis.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₅ClMg, is an organomagnesium compound that serves as a key intermediate in various chemical syntheses.[1][2] Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 34766-85-3 | [1][2][3] |

| Alternate CAS Number | 11112-17-7 | [4] |

| Molecular Formula | C₅H₅ClMg | [2][4] |

| Molecular Weight | 124.85 g/mol | [2][4] |

| Density | 1.013 g/mL (for 1.0 M solution in THF) | [5] |

| Physical Form | Typically handled as a solution in THF | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cyclopentadienyl source with a suitable Grignard reagent in an ethereal solvent, most commonly tetrahydrofuran (THF). A general and effective method involves the deprotonation of cyclopentadiene by an existing Grignard reagent, such as ethylmagnesium chloride.

Experimental Protocol: Synthesis via Deprotonation of Cyclopentadiene

This protocol is adapted from established methods for the synthesis of cyclopentadienyl Grignard reagents.

Materials:

-

Magnesium turnings

-

Ethyl chloride (or other suitable alkyl halide)

-

Anhydrous tetrahydrofuran (THF)

-

Freshly cracked cyclopentadiene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of Ethylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of ethyl chloride in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Cyclopentadiene: The freshly prepared solution of ethylmagnesium chloride in THF is cooled in an ice bath. Freshly cracked cyclopentadiene is then added dropwise to the stirred solution. The reaction is exothermic and results in the evolution of ethane gas as the cyclopentadienyl anion is formed.

-

Completion and Characterization: After the addition of cyclopentadiene is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction. The resulting solution of this compound is typically used in situ for subsequent reactions. The concentration of the Grignard reagent can be determined by titration.

Logical Workflow for Synthesis:

Reactivity and Applications

This compound is a versatile nucleophile and a primary precursor for the introduction of the cyclopentadienyl (Cp) ligand in organometallic synthesis. Its most prominent application is in the synthesis of metallocenes.

Synthesis of Metallocenes

Metallocenes, particularly ferrocene, are sandwich compounds with a central metal atom bonded to two cyclopentadienyl ligands. They have applications in catalysis, materials science, and medicine.[7][8]

Experimental Protocol: Synthesis of Ferrocene

This protocol outlines the synthesis of ferrocene from this compound and iron(II) chloride.

Materials:

-

This compound solution in THF

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous diethyl ether

-

Inert atmosphere apparatus

Procedure:

-

A solution of this compound in THF is prepared as described previously.

-

In a separate flask, anhydrous iron(II) chloride is suspended in anhydrous diethyl ether under an inert atmosphere.

-

The this compound solution is added dropwise to the stirred suspension of iron(II) chloride at room temperature.

-

The reaction mixture is stirred for several hours, during which a color change is observed, indicating the formation of ferrocene.

-

The reaction is quenched by the slow addition of an aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude ferrocene can be purified by sublimation or recrystallization to yield orange crystals.

Reaction Pathway for Ferrocene Synthesis:

Applications in Drug Development

While direct applications of this compound in the final steps of drug synthesis are not extensively documented, its role as a precursor to metallocenes is of significant interest to drug development professionals. Ferrocene and its derivatives have been investigated for their potential as anticancer, antimalarial, and antibacterial agents.[9] The incorporation of the ferrocenyl moiety can enhance the lipophilicity and modulate the electronic properties of a drug molecule, potentially leading to improved pharmacological activity.

Furthermore, Grignard reagents, in general, are widely used in the synthesis of active pharmaceutical ingredients (APIs) for the formation of carbon-carbon bonds.[10] The principles of Grignard reactions involving this compound can be applied to the synthesis of complex organic molecules that may serve as scaffolds for novel therapeutics.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the characterization and quality control of this compound solutions.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the formation of Grignard reagents. The coordination of the THF solvent to the magnesium center results in a characteristic shift of the C-O stretching frequency.

| Vibration | Wavenumber (cm⁻¹) | Notes | Reference(s) |

| Unbound THF C-O stretch | ~1069 | Asymmetric stretch in free THF. | [11] |

| Bound THF C-O stretch | ~1034-1043 | Shift observed upon coordination to the Mg center of the Grignard reagent. | [11][12] |

| Unbound THF C-O stretch | ~913 | Symmetric stretch in free THF. | [11] |

| Bound THF C-O stretch | ~876-894 | Shift observed upon coordination to the Mg center. | [11][12] |

The appearance of the bands corresponding to bound THF provides a clear indication of the formation of the Grignard reagent.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are valuable for confirming the structure of the cyclopentadienyl moiety in the Grignard reagent. Due to the dynamic nature of the Schlenk equilibrium and potential aggregation, the observed chemical shifts can be influenced by concentration and solvent.

| Nucleus | Chemical Shift (δ) | Solvent | Reference(s) |

| ¹H | ~6.24 ppm (s, 5H) | [D₈]toluene (for Cp₂Mg) | [13] |

| ¹³C | ~105.0 ppm | [D₈]toluene (for Cp₂Mg) | [13] |

Note: The provided NMR data is for the related magnesocene in deuterated toluene, which is in equilibrium with the Grignard reagent. The chemical shifts for this compound in THF are expected to be similar.

Conclusion

This compound is a fundamental reagent in organometallic chemistry with significant applications in the synthesis of metallocenes. Its predictable reactivity and the well-established protocols for its preparation make it an invaluable tool for researchers. For professionals in drug development, the utility of this reagent lies not only in its direct application in complex molecule synthesis but also in its role as a gateway to novel organometallic drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in both academic and industrial research settings.

References

- 1. Metallocene Catalysts : Cyclopentadienyl-magnesium-chloride 5g [mcat.de]

- 2. This compound | C5H5ClMg | CID 11018863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:34766-85-3 | Chemsrc [chemsrc.com]

- 4. Magnesium;cyclopenta-1,3-diene;chloride | C5H5ClMg | CID 87136742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AB478618 | CAS 34766-85-3 – abcr Gute Chemie [abcr.com]

- 6. Boulder Scientific Company @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Ferrocene - Wikipedia [en.wikipedia.org]

- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Cyclopentadienylmagnesium Chloride: A Technical Guide

Introduction

Cyclopentadienylmagnesium chloride (CpMgCl) is a Grignard reagent of significant interest in organometallic synthesis, serving as a key precursor for the introduction of the cyclopentadienyl (Cp) ligand to metal centers, most notably in the synthesis of metallocenes. Its utility in drug development and materials science stems from the versatile reactivity of the Mg-Cp and Mg-Cl bonds. This technical guide provides a comprehensive overview of the structure of this compound, drawing upon crystallographic data of analogous compounds, spectroscopic studies, and an understanding of its solution-state behavior.

Synthesis of this compound

The preparation of this compound is typically achieved through an in-situ Grignard metalation method (iGMM). This one-pot synthesis offers a convenient and efficient route to the desired product.

Experimental Protocol: In-situ Grignard Metalation Method (iGMM)

This protocol is adapted from the synthesis of the analogous bromide compound.[1]

Materials:

-

Magnesium turnings

-

Freshly distilled cyclopentadiene (cracked from dicyclopentadiene)

-

Chloroethane (or a suitable chloro-alkane activator)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a Schlenk flask is charged with magnesium turnings (1.1 equivalents).

-

Anhydrous diethyl ether is added to cover the magnesium.

-

Freshly distilled cyclopentadiene (1.0 equivalent) is added to the suspension.

-

The mixture is cooled to 0 °C in an ice bath.

-

Chloroethane (1.1 equivalents) is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the magnesium is consumed.

-

The resulting solution of this compound is then decanted from any unreacted magnesium for use in subsequent reactions.

Solid-State Structure

In the solid state, this compound exists as a dimer. This dimeric structure features a central four-membered Mg₂Cl₂ ring, where each magnesium atom is bridged by two chloride ions. The coordination sphere of each magnesium atom is completed by a π-bonded cyclopentadienyl ring and a molecule of a coordinating solvent, typically diethyl ether or THF from the synthesis. The magnesium centers adopt a distorted tetrahedral geometry.

Structural Parameters

The following table summarizes the key structural parameters for the analogous cyclopentadienylmagnesium bromide dimer. The parameters for the chloride analogue are expected to be similar, with slightly shorter Mg-Cl bonds compared to Mg-Br bonds due to the smaller ionic radius of chlorine.

| Parameter | [(Et₂O)Mg(Cp)(μ-Br)]₂[1] | [CpMg(OEt₂)(μ-Cl)]₂ (Expected) |

| Bond Lengths (Å) | ||

| Mg-Br (bridging) | 2.5803 - 2.6194 | - |

| Mg-Cl (bridging) | - | Shorter than Mg-Br |

| Mg-C (Cp) | 2.376 - 2.432 | Similar to bromide |

| Mg-O (Et₂O) | ~2.05 | Similar to bromide |

| **Bond Angles (°) ** | ||

| Br-Mg-Br | 91.84 - 92.28 | - |

| Cl-Mg-Cl | - | Expected to be slightly larger than Br-Mg-Br |

| Mg-Br-Mg | 87.72 - 88.16 | - |

| Mg-Cl-Mg | - | Expected to be slightly smaller than Mg-Br-Mg |

Solution-State Structure and the Schlenk Equilibrium

In solution, the structure of this compound is dynamic and is best described by the Schlenk equilibrium.[2] This equilibrium involves the disproportionation of the heteroleptic Grignard reagent into its homoleptic counterparts: magnesocene (MgCp₂) and magnesium chloride (MgCl₂). The position of the equilibrium is highly dependent on the solvent.

2 CpMgCl ⇌ MgCp₂ + MgCl₂

In coordinating solvents like diethyl ether and THF, the magnesium centers are solvated. The equilibrium involves solvated monomers (CpMgCl(solv)n), dimers ([CpMgCl(solv)]₂), and the solvated homoleptic species. In less polar solvents such as toluene, the equilibrium tends to shift towards the formation of magnesocene and magnesium chloride.[1]

Spectroscopic Characterization

While specific, high-resolution spectra for pure this compound are not widely published, its spectroscopic features can be predicted based on data from analogous compounds and general principles of organometallic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The five protons of the cyclopentadienyl ring are expected to be equivalent due to rapid rotation or fluxional processes in solution, giving rise to a single resonance. The chemical shift is anticipated to be in the range of δ 5.5-6.5 ppm, characteristic of anionic Cp rings.

-

¹³C NMR: A single resonance is also expected for the five carbon atoms of the Cp ring, typically in the range of δ 103-108 ppm. The upfield shift compared to neutral cyclopentadiene is indicative of the increased electron density on the ring.[1]

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (Cp-H ) | 5.5 - 6.5 |

| ¹³C (C p) | 103 - 108 |

Vibrational Spectroscopy (IR and Raman)

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the vibrational modes of the cyclopentadienyl ring. Key expected absorptions include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1500 cm⁻¹ region, and C-H out-of-plane bending vibrations around 700-800 cm⁻¹. A band corresponding to the Mg-Cl stretch would be expected at lower frequencies, typically below 400 cm⁻¹.

-

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the symmetric vibrations of the Cp ring, providing complementary information to the IR spectrum.

Conclusion

The structure of this compound is multifaceted, existing as a halogen-bridged dimer in the solid state and participating in a dynamic Schlenk equilibrium in solution. While direct crystallographic data for the chloride are elusive, the well-documented structure of its bromide analogue provides a robust model. The solution-state behavior, governed by the interplay of heteroleptic and homoleptic species, is critically influenced by the coordinating ability of the solvent. A comprehensive understanding of this structural chemistry is paramount for the effective application of this versatile Grignard reagent in synthetic chemistry.

References

Cyclopentadienylmagnesium Chloride: A Technical Guide to its Discovery and Synthesis

Introduction

Cyclopentadienylmagnesium chloride (CpMgCl) is a Grignard reagent of significant interest in organometallic chemistry, primarily serving as a key precursor in the synthesis of metallocenes and other cyclopentadienyl-metal complexes. While its history is intrinsically linked to its bromide analogue, cyclopentadienylmagnesium bromide (CpMgBr), which played a pivotal role in the landmark discovery of ferrocene, CpMgCl has carved out its own utility in synthetic applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of this compound is not marked by a singular, celebrated event as is the case with its bromide counterpart. Instead, its emergence is a logical extension of the well-established chemistry of Grignard reagents. The seminal moment in this area of organometallic chemistry was the first synthesis of ferrocene, an iron-containing sandwich compound, by Kealy and Pauson in 1951.[1][2] Their work utilized cyclopentadienylmagnesium bromide as the cyclopentadienyl source, reacting it with ferric chloride.[3][4] This discovery of a remarkably stable organo-iron compound opened the floodgates for the development of metallocene chemistry.[3]

While the initial focus was on the bromide, the analogous chloride compound was soon recognized as a viable and often advantageous alternative. The choice between the chloride and bromide is often dictated by the specific synthetic requirements, including the desired reactivity and the nature of the metal halide used in subsequent reactions. A US patent filed in the late 1970s highlights the use of this compound in the preparation of ferrocene and its homologues, indicating its established use in industrial and laboratory settings by that time.

Physicochemical Properties

This compound is a moisture-sensitive organometallic compound. Due to its reactivity, it is typically prepared and used in situ or stored as a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[5]

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClMg | [5][6] |

| Molecular Weight | 124.85 g/mol | [5][6] |

| Appearance | Typically a solution in an ethereal solvent | |

| CAS Number | 34766-85-3 | [5] |

| InChI Key | RQCGBIGQIKLDSR-UHFFFAOYSA-M | [5] |

Synthesis of this compound

The synthesis of this compound is analogous to that of other Grignard reagents. The primary methods involve the reaction of a source of the cyclopentadienyl anion with a magnesium source and a chloride source. A modern and efficient one-pot synthesis, the in situ Grignard Metalation Method (iGMM), has been reported for the bromide analogue and can be adapted for the chloride.[7] This method avoids the need for pre-activated magnesium and provides the Grignard reagent in high yield.

Experimental Protocol: In Situ Grignard Metalation Method (iGMM)

This protocol is adapted from the synthesis of cyclopentadienylmagnesium bromide and is expected to yield the chloride analogue with similar efficiency.

Materials:

-

Magnesium turnings

-

Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

-

Ethyl chloride (or other suitable alkyl chloride)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a flask is charged with magnesium turnings (1.1 equivalents).

-

Anhydrous diethyl ether is added to cover the magnesium.

-

Freshly cracked cyclopentadiene (1 equivalent) is added to the suspension.

-

The mixture is cooled to 0 °C in an ice bath.

-

Ethyl chloride (1.1 equivalents) is slowly added to the stirred suspension. The reaction is typically initiated by the addition of the alkyl halide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting greyish solution of this compound is then decanted from the excess magnesium and is ready for use.

The Schlenk Equilibrium

Like other Grignard reagents, solutions of this compound are subject to the Schlenk equilibrium. This is a chemical equilibrium in which the half-sandwich compound (CpMgCl) is in equilibrium with its homoleptic congeners: magnesocene (MgCp₂) and magnesium dichloride (MgCl₂).[7]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the concentration of the species in solution. In ethereal solvents, the equilibrium generally favors the heteroleptic species, CpMgCl.

Caption: The Schlenk equilibrium for this compound.

Applications in Organometallic Synthesis

The primary application of this compound is as a cyclopentadienyl transfer agent in the synthesis of metallocenes and other cyclopentadienyl-containing organometallic compounds. Its reaction with a metal halide (MXn) results in the formation of a cyclopentadienyl-metal bond and magnesium chloride.

Caption: General reaction scheme for the synthesis of a metallocene.

This reaction pathway is a cornerstone of organometallic synthesis, providing access to a vast array of metallocenes with diverse applications in catalysis, materials science, and medicine.

Conclusion

This compound, while often overshadowed by its bromide analogue in historical accounts of organometallic chemistry, is a versatile and valuable reagent in its own right. Its synthesis is straightforward, and its utility as a cyclopentadienyl transfer agent is well-established. For researchers and professionals in fields reliant on organometallic synthesis, a thorough understanding of the properties and preparation of this compound is essential for the design and execution of synthetic strategies leading to novel and functional metal complexes.

References

- 1. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 2. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 4. Cyclopentadienyl magnesium bromide - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H5ClMg | CID 11018863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium;cyclopenta-1,3-diene;chloride | C5H5ClMg | CID 87136742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for Cyclopentadienylmagnesium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienylmagnesium chloride (CpMgCl), a Grignard reagent of the versatile cyclopentadienyl ligand, plays a significant role in organometallic synthesis, serving as a key precursor for the formation of metallocenes and other cyclopentadienyl-containing compounds. A thorough understanding of its electronic structure, bonding, and reactivity is paramount for optimizing its use in synthetic applications. This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying CpMgCl. Due to a scarcity of direct theoretical studies on CpMgCl in the existing literature, this guide leverages data from closely related analogues, such as cyclopentadienylmagnesium bromide (CpMgBr) and magnesocene (Cp2Mg), as well as general computational methodologies for organomagnesium compounds. This document aims to equip researchers with the foundational knowledge to approach the computational study of CpMgCl and interpret experimental findings.

Introduction to this compound

This compound is a member of the Grignard reagent family, characterized by a magnesium-carbon bond. The cyclopentadienyl (Cp) ligand, a five-membered aromatic ring, imparts unique electronic and steric properties to the molecule. In solution, Grignard reagents are known to exist in a complex equilibrium, known as the Schlenk equilibrium, involving the half-sandwich species (CpMgCl) and the full sandwich (magnesocene, Cp2Mg) and magnesium dichloride (MgCl2) species.[1] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide moieties.

Theoretical and Computational Methodologies

The theoretical investigation of organometallic compounds like CpMgCl heavily relies on quantum chemical calculations, particularly Density Functional Theory (DFT). These methods provide valuable insights into molecular structure, bonding, and energetics.

Computational Protocol

A typical computational workflow for the theoretical study of CpMgCl would involve the following steps:

Methodological Details:

-

Density Functional Theory (DFT): This is the most common approach for calculations on organometallic systems. Functionals like B3LYP are widely used.

-

Basis Sets: A basis set such as 6-31G* or larger is typically employed to accurately describe the electronic structure of the molecule.

-

Solvation Models: To simulate the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated.

-

Frequency Calculations: These are crucial to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict vibrational spectra.

Molecular Structure and Bonding

Structural Parameters of Related Compounds

The following table summarizes key structural parameters for compounds related to CpMgCl.

| Compound | Mg-C (Cp) (Å) | C-C (Cp) (Å) | Mg-Halide (Å) | Reference |

| [CpMg(OEt2)(μ-Cl)]2 | ~2.3-2.4 | Not reported | ~2.5-2.6 | [1] |

| [CpMg(OEt2)(μ-Br)]2 | 2.400-2.445 | Not reported | 2.580-2.619 | [1] |

| Magnesocene (Cp2Mg) (gas phase) | 2.339(4) | 1.423(2) | N/A | [2] |

| Magnesocene (Cp2Mg) (solid state) | 2.304(8) | 1.39(2) | N/A | [2] |

Note: The data for the chloride adduct is inferred from a comparison with the bromide analogue in the same study.

The Mg-C bond lengths in these compounds are indicative of a significant covalent interaction between the magnesium atom and the cyclopentadienyl ring. The bonding is primarily understood as an interaction between the magnesium 3s and 3p orbitals and the π-system of the cyclopentadienyl ring.[2]

The Schlenk Equilibrium

A fundamental concept in Grignard reagent chemistry is the Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into the dialkylmagnesium and magnesium dihalide. For this compound, this equilibrium can be represented as:

2 CpMgCl ⇌ Cp2Mg + MgCl2

The position of this equilibrium is highly dependent on the solvent. In strongly coordinating solvents like THF, the monomeric form is generally favored.

Vibrational Spectroscopy

While specific vibrational frequency calculations for CpMgCl are not available, the vibrational spectra of metallocenes and other cyclopentadienyl complexes have been extensively studied.[3] The key vibrational modes of the Cp ring are expected to be present in the spectrum of CpMgCl, with some shifts due to the lower symmetry and the presence of the Mg-Cl bond.

Expected Vibrational Modes for the Cp Ring:

| Mode Description | Approximate Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C-C stretching (ring breathing) | 1400 - 1100 |

| C-H in-plane bending | 1250 - 1000 |

| C-H out-of-plane bending | 850 - 750 |

| Ring tilt and deformation | < 600 |

The Mg-Cp and Mg-Cl stretching frequencies are expected to appear in the far-infrared region, typically below 500 cm⁻¹.

Experimental Protocols

The synthesis of this compound generally follows standard procedures for Grignard reagent preparation. The following is a representative protocol adapted from the synthesis of the bromide analogue.[1]

Synthesis of this compound:

-

Activation of Magnesium: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium.

-

Initiation: A small amount of a solution of ethyl chloride in anhydrous tetrahydrofuran (THF) is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: The remaining ethyl chloride solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.

-

Addition of Cyclopentadiene: A solution of freshly cracked cyclopentadiene in anhydrous THF is added dropwise to the freshly prepared ethylmagnesium chloride solution at 0 °C.

-

Reaction Completion: The reaction mixture is stirred at room temperature for several hours to ensure complete formation of this compound. The resulting solution can be used directly for subsequent reactions.

Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the air and moisture sensitivity of Grignard reagents.

Conclusion

This technical guide has provided a framework for the theoretical and computational understanding of this compound. While direct computational data for CpMgCl is limited, by examining related compounds and established computational methodologies, researchers can effectively model and predict its properties. The structural data from analogues, the understanding of the Schlenk equilibrium, and the expected vibrational modes provide a solid foundation for further investigation. Future computational studies are encouraged to focus on the monomeric and dimeric forms of CpMgCl, including the influence of different solvents, to provide a more complete picture of this important organometallic reagent.

References

"electronic properties of cyclopentadienylmagnesium chloride"

An In-depth Technical Guide to the Electronic Properties of Cyclopentadienylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CpMgCl) is an organometallic compound belonging to the Grignard reagent family. As a "half-sandwich" metallocene, its unique structural and electronic properties make it a valuable reagent and precursor in organic synthesis and organometallic chemistry. Understanding the nuanced electronic landscape of this molecule is critical for predicting its reactivity, stability, and interaction with other chemical entities. This guide provides a comprehensive overview of the electronic properties of CpMgCl, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its chemical behavior. While specific experimental data for the chloride derivative is limited in the literature, this guide draws upon extensive studies of the closely related cyclopentadienylmagnesium bromide (CpMgBr) and magnesocene (MgCp₂), which serve as excellent analogues.

Molecular Structure and Bonding

This compound is characterized by a central magnesium atom bonded to a planar, five-membered cyclopentadienyl (Cp) ring and a single chloride atom. In the solid state and in solution, it often exists as a dimer or in equilibrium with its related compounds.

2.1 The Cyclopentadienyl-Magnesium Interaction The bond between the magnesium atom and the cyclopentadienyl ring is a subject of significant interest, with characteristics of both ionic and covalent interactions. The cyclopentadienyl group, as the aromatic C₅H₅⁻ anion, possesses a 6π-electron system. These π-orbitals interact with the available orbitals of the magnesium cation. The nature of this bond is crucial in defining the molecule's electronic structure and reactivity. In the gas phase, related compounds like magnesocene have been shown to adopt an eclipsed conformation of the Cp rings (D₅h symmetry), while a staggered conformation (D₅d symmetry) is observed in the solid state[1][2].

2.2 Coordination and Aggregation Like other Grignard reagents, CpMgCl is typically stabilized by coordinating solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvent molecules act as Lewis bases, donating electron density to the electron-deficient magnesium center and influencing the overall geometry. In solution, CpMgCl can exist in a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation into magnesocene (MgCp₂) and magnesium chloride (MgCl₂)[2][3]. This equilibrium is temperature-dependent and can be influenced by the solvent[3].

For the analogous bromide compound, cooling of ethereal solutions can lead to the formation of dinuclear complexes, such as [(Et₂O)Mg(Cp)(μ-Br)]₂, which feature a central four-membered Mg₂Br₂ ring[3]. The magnesium atoms in such structures are typically in a distorted tetrahedral environment[3].

Quantitative Structural and Spectroscopic Data

The following tables summarize key quantitative data for cyclopentadienylmagnesium compounds and related species, derived from experimental and computational studies.

Table 1: Selected Bond Lengths and Angles for Cyclopentadienylmagnesium Bromide Dimer [3]

| Parameter | Value |

| Bond Lengths (pm) | |

| Mg-C (average) | 237.6 - 243.2 |

| Mg-Br (average) | Varies with ligand bulk |

| Bond Angles (deg) | |

| Cp(cent)-Mg-Br1 | 121.4 |

| Cp(cent)-Mg-Br1A | 122.2 |

Data is for [(Et₂O)Mg(Cp)(μ-Br)]₂. Cp(cent) refers to the center of the cyclopentadienyl ring.

Table 2: Computed Properties for this compound [4][5]

| Property | Value |

| Molecular Formula | C₅H₅ClMg |

| Molecular Weight | 124.85 g/mol |

| Exact Mass | 123.9930195 Da |

| InChIKey | RQCGBIGQIKLDSR-UHFFFAOYSA-M |

Table 3: Spectroscopic Data for Cyclopentadienylmagnesium Compounds

| Spectroscopy | Nucleus/Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Notes |

| ¹H NMR | Cp-H | ~6.0 ppm | Varies with solvent and concentration. |

| ¹³C NMR | Cp-C | ~108 ppm | Varies with solvent and concentration. |

| ²⁵Mg NMR | ²⁵Mg | Varies | Highly sensitive to coordination environment. Shifts depend on the molar ratio of MgCp₂ to THF[3]. |

| IR/Raman | C-H stretch | ~3100 cm⁻¹ | Characteristic of aromatic C-H bonds. |

| IR/Raman | Ring modes | 1000-1500 cm⁻¹ | Multiple bands corresponding to C-C stretching and ring deformations. |

| IR/Raman | Mg-Cl stretch | 250-400 cm⁻¹ | Expected range for Mg-Cl vibrations. |

Visualizations of Structure and Equilibria

The following diagrams illustrate key aspects of the structure and behavior of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesocene - Wikipedia [en.wikipedia.org]

- 3. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H5ClMg | CID 11018863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Magnesium;cyclopenta-1,3-diene;chloride | C5H5ClMg | CID 87136742 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bonding in Cyclopentadienylmagnesium Chloride Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienylmagnesium chloride (CpMgCl) is a Grignard reagent of significant interest in organometallic chemistry and organic synthesis. Understanding the nuances of its chemical bonding is crucial for predicting its reactivity and optimizing its application in various chemical transformations, including the synthesis of metallocenes and other advanced materials. This technical guide provides a comprehensive overview of the synthesis, structure, and bonding characteristics of this compound complexes. It delves into the experimental protocols for their characterization and presents quantitative data to facilitate a deeper understanding of their molecular architecture. The guide also explores the dynamic nature of these complexes in solution, governed by the Schlenk equilibrium.

Synthesis of this compound

Experimental Protocol: In Situ Grignard Metalation Method (Adapted for Chloride)

This protocol is adapted from the synthesis of cyclopentadienylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Freshly distilled cyclopentadiene (C₅H₆)

-

Ethyl chloride (C₂H₅Cl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, suspend magnesium turnings (1.1 equivalents) and freshly distilled cyclopentadiene (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloride (1.1 equivalents) to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting solution of this compound is then decanted from the excess magnesium turnings and is ready for use or further characterization.

Reaction Scheme:

C₅H₆ + C₂H₅Cl + Mg → C₅H₅MgCl + C₂H₆

The reaction proceeds via the initial formation of ethylmagnesium chloride, which then acts as a base to deprotonate cyclopentadiene, yielding the desired this compound and ethane gas.

Molecular Structure and Bonding

In the solid state, this compound is expected to exist as a dimeric etherate complex, [CpMg(OEt₂)(μ-Cl)]₂, analogous to its bromide counterpart, [(Et₂O)Mg(Cp)(μ-Br)]₂.[1] The dimeric structure features two magnesium atoms bridged by two chlorine atoms, forming a central Mg₂Cl₂ rhombus. Each magnesium atom is further coordinated to a cyclopentadienyl (Cp) ligand and a diethyl ether molecule.

The bonding in these complexes is primarily ionic, involving the electrostatic attraction between the Mg²⁺ cation and the cyclopentadienyl (Cp⁻) and chloride (Cl⁻) anions. The cyclopentadienyl ligand typically coordinates to the magnesium in a η⁵-fashion, where all five carbon atoms of the ring are involved in the bonding. This π-coordination arises from the overlap of the filled p-orbitals of the cyclopentadienyl anion with the vacant orbitals of the magnesium ion.

Quantitative Structural Data

While the specific crystal structure of [CpMg(OEt₂)(μ-Cl)]₂ is not publicly available, the data for the bromide analogue, [(Et₂O)Mg(Cp)(μ-Br)]₂, provides valuable insights into the expected structural parameters.

| Parameter | [(Et₂O)Mg(Cp)(μ-Br)]₂ | [CpMg(OEt₂)(μ-Cl)]₂ (Expected) |

| Bond Lengths (Å) | ||

| Mg-Cp(centroid) | ~2.2 | Slightly shorter than bromide |

| Mg-C(Cp) | 2.376 - 2.432 | Similar to bromide |

| Mg-Br (bridging) | ~2.6 | - |

| Mg-Cl (bridging) | - | Expected to be shorter than Mg-Br |

| Mg-O(Et₂O) | ~2.05 | Similar to bromide |

| **Bond Angles (°) ** | ||

| Br-Mg-Br | ~92 | - |

| Cl-Mg-Cl | - | Expected to be slightly larger than Br-Mg-Br |

| Cp(centroid)-Mg-Br | 121.4 - 123.3 | - |

| Cp(centroid)-Mg-Cl | - | Similar to bromide analogue |

| Cp(centroid)-Mg-O | 121.0 - 121.7 | Similar to bromide analogue |

Table 1: Comparison of selected structural parameters for the bromide complex and expected values for the chloride complex. Data for the bromide complex is from Schüler et al. (2021).[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the formation of this compound and for understanding its structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound in a coordinating solvent like THF is expected to show a singlet for the five equivalent protons of the cyclopentadienyl ring. The chemical shift of this peak provides information about the electronic environment of the Cp ring.

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the five equivalent carbon atoms of the Cp ring.

Low-temperature NMR studies of mixtures of magnesium cyclopentadienide and magnesium halides in THF have shown the presence of multiple species in solution due to the Schlenk equilibrium, which can lead to more complex spectra depending on the temperature and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the vibrational modes of this compound complexes. Key vibrational bands can be assigned to the cyclopentadienyl ligand and the Mg-Cl bond.

Experimental Protocol: In-line FTIR Monitoring

A method adapted from the study of methylmagnesium chloride can be used for in-situ monitoring of the synthesis or titration of this compound.

-

An attenuated total reflectance (ATR) FTIR probe is inserted into the reaction vessel.

-

Spectra are collected at regular intervals throughout the reaction or titration.

-

By subtracting the spectrum of the solvent and starting materials, the spectrum of the this compound complex can be isolated.

Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Cp) | Stretching | ~3100 |

| C=C (Cp) | Stretching | ~1450 |

| C-H (Cp) | Out-of-plane bending | ~750 |

| Mg-Cl | Stretching | Below 400 |

Table 2: Expected IR absorption bands for this compound.

The Schlenk Equilibrium in Solution

In solution, Grignard reagents like this compound exist in a dynamic equilibrium known as the Schlenk equilibrium.[2] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium compound and a magnesium dihalide.

2 CpMgCl ⇌ (Cp)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and concentration. In strongly coordinating solvents like THF, the equilibrium tends to favor the formation of the monomeric CpMgCl species. The addition of dioxane can precipitate MgCl₂, driving the equilibrium towards the formation of magnesocene, (Cp)₂Mg.[2]

Visualizations

Molecular Structure of the Dimeric Complex

Caption: Dimeric structure of [CpMg(OEt₂)(μ-Cl)]₂.

Schlenk Equilibrium

Caption: The Schlenk equilibrium for CpMgCl.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

Conclusion

The bonding in this compound complexes is characterized by a predominantly ionic interaction between the magnesium cation and the cyclopentadienyl and chloride anions. In the solid state, it is expected to adopt a dimeric, chlorine-bridged structure with coordinated ether molecules. In solution, its behavior is governed by the dynamic Schlenk equilibrium. While detailed experimental data for the chloride complex is sparse, analogies to the well-characterized bromide analogue, combined with established spectroscopic and synthetic methodologies, provide a robust framework for understanding and utilizing this important Grignard reagent in research and development. Further computational studies could provide more precise quantitative data on the structure and bonding of the chloride complex.

References

An In-depth Technical Guide to Cyclopentadienyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyl Grignard reagents, with the general formula CpMgX (where Cp is a cyclopentadienyl group, C₅H₅, and X is a halogen), are a pivotal class of organometallic compounds.[1] These reagents are characterized by a magnesium atom bonded to both a halogen and a cyclopentadienyl ring.[1] Their significance in synthetic chemistry is underscored by their dual nature: they exhibit the classic reactivity of Grignard reagents while also serving as a primary precursor for the synthesis of metallocenes, a cornerstone of modern organometallic chemistry.[1]

Historically, cyclopentadienyl magnesium bromide (CpMgBr) gained prominence as the key starting material in the first published synthesis of ferrocene in 1951 by Pauson and Kealy.[1] This discovery opened the door to the vast field of metallocene chemistry, which continues to have a profound impact on catalysis, materials science, and medicinal chemistry.[2] For researchers and professionals in drug development, the cyclopentadienyl moiety, often introduced via its Grignard reagent, is a versatile scaffold for creating novel therapeutic agents with unique three-dimensional structures and electronic properties.[3]

This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of cyclopentadienyl Grignard reagents, with a focus on their practical utility in research and pharmaceutical development.

Synthesis of Cyclopentadienyl Grignard Reagents

The preparation of cyclopentadienyl Grignard reagents requires anhydrous conditions due to their high reactivity towards protic solvents. The most common methods involve the reaction of a cyclopentadienyl precursor with magnesium metal.

In situ Grignard Metalation Method (iGMM)

A highly efficient and straightforward one-pot procedure for the synthesis of cyclopentadienyl Grignard reagents is the in situ Grignard Metalation Method (iGMM).[4] This method involves the reaction of cyclopentadiene, magnesium turnings, and an alkyl halide (commonly bromoethane) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4]

The overall reaction can be represented as:

C₅H₆ + Mg + C₂H₅Br → C₅H₅MgBr + C₂H₆

This method is advantageous as it avoids the pre-synthesis and titration of an alkyl Grignard reagent.[4]

Traditional Method

The traditional synthesis involves the reaction of cyclopentadiene with a pre-formed Grignard reagent, such as ethylmagnesium bromide, in an appropriate solvent like benzene or THF.[1]

C₅H₆ + C₂H₅MgBr → C₅H₅MgBr + C₂H₆

While effective, this method requires the separate preparation and quantification of the alkyl Grignard reagent.

Structure and Schlenk Equilibrium

In solution, Grignard reagents, including cyclopentadienyl magnesium bromide, exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the heteroleptic species (CpMgBr) into homoleptic species, magnesocene (Cp₂Mg) and magnesium bromide (MgBr₂).[4]

2 CpMgBr ⇌ Cp₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the cyclopentadienyl ligand.[4] In ethereal solvents, the equilibrium involves solvated mononuclear species.[5] The thermodynamics of this equilibrium have been studied, and for a substituted cyclopentadienyl magnesium bromide in diethyl ether, the reaction enthalpy (ΔH) and entropy (ΔS) have been determined to be -11.5 kJ mol⁻¹ and 60 J mol⁻¹, respectively.[4]

The solid-state structure of cyclopentadienyl magnesium bromide etherate reveals a dimeric structure, [(Et₂O)Mg(Cp)(μ-Br)]₂, with bridging bromide ions.[4] The magnesium atom is typically in a distorted tetrahedral environment.[4]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of cyclopentadienyl Grignard reagents.

| Parameter | Value | Conditions | Reference |

| Molar Mass (C₅H₅MgBr) | 169.304 g·mol⁻¹ | - | [1] |

| Yield of [(Et₂O)Mg(Cp)Br]₂ | 57% | iGMM, stored at room temperature for 2 days | [4] |

| Schlenk Equilibrium (ΔH) | -11.5 kJ mol⁻¹ | In diethyl ether | [4] |

| Schlenk Equilibrium (ΔS) | 60 J mol⁻¹ | In diethyl ether | [4] |

| Compound | ¹H NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm) | Solvent | Reference |

| [(Et₂O)Mg(Cp)Br]₂ | 6.32 (Cp), 3.85 (Et₂O), 0.92 (Et₂O) | 106.1 (Cp), 64.9 (Et₂O), 13.3 (Et₂O) | [D₈]toluene | [4] |

| C₅H₅-Si(iPr)₃ | 6.84-6.39 (CH-Cp), 3.48, 3.04, 2.99 (CH₂-Cp), 1.26-1.04 (TIPS-CH), 1.01 (TIPS-CH₃) | 144.8, 143.7, 142.5, 140.8, 137.5, 136.9, 134.3, 132.8, 131.8, 130.2, 47.3, 47.1, 43.6, 19.0, 18.77, 18.71, 12.5, 12.3, 11.6, 11.2 | CDCl₃ | [4] |

Experimental Protocols

Synthesis of Cyclopentadienyl Magnesium Bromide via iGMM

Materials:

-

Magnesium turnings

-

Freshly distilled cyclopentadiene

-

Bromoethane

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents).

-

Suspend the magnesium turnings in anhydrous Et₂O.

-

Add freshly distilled cyclopentadiene (1 equivalent) to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add bromoethane (1.1 equivalents) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting greyish solution of cyclopentadienyl magnesium bromide is then decanted from the excess magnesium and is ready for use or further purification by crystallization.[4]

Determination of Grignard Reagent Concentration

Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions. Several titration methods are available.

Method 1: Titration with a Standard Acid

-

Withdraw an aliquot of the Grignard solution and hydrolyze it with a known excess of standardized aqueous acid (e.g., HCl).

-

Back-titrate the excess acid with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

Method 2: Titration with Menthol and 1,10-Phenanthroline A convenient method involves the titration with a standardized solution of menthol in dry THF using 1,10-phenanthroline as an indicator, which gives a sharp color change at the endpoint.[6][7]

Reactivity and Applications

Cyclopentadienyl Grignard reagents are versatile nucleophiles and strong bases. Their reactivity is characteristic of typical Grignard reagents, allowing for a wide range of synthetic transformations.[8]

Synthesis of Metallocenes

The most prominent application of cyclopentadienyl Grignard reagents is the synthesis of metallocenes. These "sandwich" compounds, where a metal atom is coordinated to two cyclopentadienyl ligands, are of immense importance in catalysis and materials science.[9]

Example: Synthesis of Ferrocene 2 C₅H₅MgBr + FeCl₂ → Fe(C₅H₅)₂ + 2 MgBrCl

Example: Synthesis of Ruthenocene Ruthenocene was first synthesized by reacting ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide.[10]

Reactions with Carbonyl Compounds

Like other Grignard reagents, CpMgX adds to the carbonyl group of aldehydes, ketones, and esters to form alcohols after acidic workup.[8]

Applications in Drug Development

While direct incorporation of a simple cyclopentadienyl group via a Grignard reaction into a final drug molecule is not common, the cyclopentadienyl ligand is a key component of many bioactive metallocene derivatives. These organometallic compounds are being extensively investigated for their therapeutic potential, particularly as anticancer agents.[3][11][12]

-

Ferrocene Derivatives (Ferrocifens): Ferrocene-containing analogues of tamoxifen, known as ferrocifens, have shown potent anticancer activity, in some cases overcoming resistance to traditional platinum-based drugs.[3][4] The ferrocenyl group can be introduced through reactions involving ferrocene precursors, which are themselves often synthesized from cyclopentadienyl Grignard reagents.

-

Ruthenocene Derivatives: Ruthenocene-based compounds are also being explored as selective estrogen receptor modulators and have demonstrated anti-proliferative effects on breast cancer cell lines.[13]

-

Other Bioactive Metallocenes: A wide range of metallocene derivatives containing functionalized cyclopentadienyl rings are being synthesized and evaluated for their medicinal properties, including antimalarial and antimicrobial activities.

The synthesis of many organic pharmaceuticals relies on Grignard reactions as a key C-C bond-forming step. For instance, the syntheses of Tamoxifen, Aprepitant, and Droloxifene all feature a critical Grignard addition step, highlighting the importance of this class of reagents in the pharmaceutical industry.[5][6][14][15] While these specific examples may not use cyclopentadienyl Grignard reagents directly, the underlying principles of reactivity and handling are directly transferable.

Visualizations

Experimental Workflow for iGMM Synthesis of CpMgBr```dot

Caption: The Schlenk equilibrium for cyclopentadienyl magnesium bromide.

Reactivity of Cyclopentadienyl Grignard Reagents

Caption: Reactivity pathways of cyclopentadienyl Grignard reagents.

References

- 1. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Functionalised cyclopentadienyl zirconium compounds as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclometalated complexes: promising metallodrugs in the battle against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 9. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]

- 10. Ruthenocene - Wikipedia [en.wikipedia.org]

- 11. Application of ferrocene and its derivatives in cancer research - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cyclopentadienyl-Based Anticancer Drugs: Improvement of Cytotoxic Activity through Functionalisation of the π Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclopentadienylmagnesium Chloride in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylmagnesium chloride (CpMgCl) is a versatile and valuable Grignard reagent in organometallic synthesis. Its primary utility lies in its function as a cyclopentadienyl (Cp) anion equivalent, enabling the transfer of the Cp ligand to a wide range of metallic and main group elements. This allows for the synthesis of a diverse array of cyclopentadienyl-containing compounds, most notably metallocenes, which are pivotal in various fields including catalysis, materials science, and medicinal chemistry. The Cp ligand, with its unique electronic and steric properties, imparts stability and specific reactivity to the resulting organometallic complexes. These application notes provide detailed protocols for the preparation and quantification of this compound, along with its application in the synthesis of various organometallic compounds.

Preparation and Quantification of this compound

The successful synthesis of cyclopentadienyl-containing compounds hinges on the quality and accurate quantification of the this compound solution. The following protocols detail the in-situ preparation of this Grignard reagent and a reliable titration method for determining its concentration.

Experimental Protocol: In-situ Preparation of this compound in THF

This protocol describes the preparation of this compound from magnesium turnings, freshly cracked cyclopentadiene, and ethyl chloride in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Ethyl chloride (condensed or as a solution in THF)

-

Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Slowly add a small amount of ethyl chloride to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining ethyl chloride (1.0 equivalent) dropwise while maintaining a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of ethylmagnesium chloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.0 equivalent) dropwise to the solution of ethylmagnesium chloride. Ethane gas will evolve during this step.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting greyish solution is this compound in THF and can be used directly for subsequent reactions.

Experimental Protocol: Iodometric Titration of this compound

This method allows for the accurate determination of the molar concentration of the prepared Grignard reagent.

Materials:

-

Standardized solution of iodine (I₂) in anhydrous THF

-

Anhydrous THF

-

1,10-Phenanthroline (as indicator)

-

The prepared solution of this compound

-

Burette and Schlenk flask

Procedure:

-

Under an inert atmosphere, add a precise volume (e.g., 1.00 mL) of the this compound solution to a flame-dried Schlenk flask containing anhydrous THF.

-

Add a few crystals of 1,10-phenanthroline as an indicator. The solution will turn colored.

-

Titrate the solution with a standardized solution of iodine in THF.

-

The endpoint is reached when the color of the indicator disappears, and the pale yellow color of the iodine persists.

-

The concentration of the Grignard reagent can be calculated using the following equation: Molarity of CpMgCl = (Molarity of I₂ × Volume of I₂ solution) / Volume of CpMgCl solution

Applications in Organometallic Synthesis

This compound is a key reagent for the synthesis of a variety of metallocenes and other cyclopentadienyl-containing compounds.

Synthesis of Metallocenes

Metallocenes, with their characteristic "sandwich" structure, are among the most important classes of organometallic compounds. This compound serves as an effective cyclopentadienyl transfer agent to various transition metal halides.

Ferrocene, the first discovered metallocene, can be synthesized by the reaction of this compound with iron(II) chloride.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, prepare a suspension of anhydrous iron(II) chloride (1.0 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (2.2 equivalents) in THF to the stirred suspension of iron(II) chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is quenched by the slow addition of an aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or petroleum ether).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude ferrocene can be purified by sublimation or recrystallization to yield orange crystals.

This compound can be used to synthesize early transition metal metallocenes, which are important pre-catalysts for olefin polymerization.

General Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, suspend the corresponding metal tetrachloride (e.g., TiCl₄, ZrCl₄, or HfCl₄) (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene or THF).

-

Cool the suspension to a low temperature (typically -78 °C).

-

Slowly add a solution of this compound (2.0 equivalents) in THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

The solvent is removed under reduced pressure, and the residue is extracted with a suitable solvent (e.g., dichloromethane or toluene).

-

The product is isolated by filtration and can be purified by recrystallization.

| Metallocene | Metal Halide | Solvent | Typical Yield (%) | Reference |

| Titanocene Dichloride | TiCl₄ | Toluene/THF | 80-90 | [General procedure adaptation] |

| Zirconocene Dichloride | ZrCl₄ | Toluene/THF | 70-85 | [General procedure adaptation] |

| Hafnocene Dichloride | HfCl₄ | Toluene/THF | 65-80 | [1][2] |

| Vanadocene Dichloride | VCl₄ | THF | 70-80 | [3][4] |

| Manganocene | MnCl₂ | THF | 60-75 | [1] |

| Nickelocene | NiCl₂ | THF | 50-65 | [3][5] |

| Cobaltocene | CoCl₂ | THF | 60-70 | [6] |

Table 1: Synthesis of various metallocenes using this compound with typical yields.

Synthesis of Main Group Cyclopentadienyl Compounds

The utility of this compound extends beyond transition metals to the synthesis of cyclopentadienyl derivatives of main group elements.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, dissolve tin(IV) chloride (1.0 equivalent) in an anhydrous solvent like diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 to 4.0 equivalents, depending on the desired degree of substitution) in THF.

-

After the addition, allow the mixture to warm to room temperature and stir for a few hours.

-

The reaction mixture is filtered to remove magnesium salts, and the solvent is removed from the filtrate under reduced pressure.

-

The resulting cyclopentadienyltin chloride or tetracyclopentadienyltin can be purified by distillation or recrystallization.

| Main Group Compound | Main Group Halide | Stoichiometry (CpMgCl:MXn) | Typical Yield (%) |

| Cyclopentadienyltin Trichloride | SnCl₄ | 1:1 | 70-80 |

| Dicyclopentadienyltin Dichloride | SnCl₄ | 2:1 | 65-75 |

| Tetracyclopentadienyltin | SnCl₄ | 4:1 | 50-60 |

| Cyclopentadienylsilicon Trichloride | SiCl₄ | 1:1 | 60-70 |

Table 2: Synthesis of main group cyclopentadienyl compounds using this compound with typical yields.

Signaling Pathways and Experimental Workflows

Logical Relationship of Grignard Reagent Formation and Application

Caption: Workflow for the preparation, quantification, and application of CpMgCl.

Experimental Workflow for Metallocene Synthesis

Caption: Step-by-step workflow for a typical metallocene synthesis.

Conclusion

This compound is an indispensable reagent in organometallic chemistry, providing a straightforward and efficient route to a vast array of cyclopentadienyl-containing compounds. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis and application of this versatile Grignard reagent. The ability to reliably prepare and quantify this compound is fundamental to achieving high yields and purity in the synthesis of metallocenes and other important organometallic complexes. These compounds continue to be at the forefront of research in catalysis, materials science, and the development of novel therapeutics.

References

- 1. Nickelocene [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickelocene - Wikipedia [en.wikipedia.org]

- 6. Cobaltocene - Wikipedia [en.wikipedia.org]

Application Notes: Cyclopentadienylmagnesium Chloride as a Cp Transfer Agent

Introduction

Cyclopentadienylmagnesium chloride (CpMgCl) is a Grignard reagent widely utilized in organometallic synthesis to introduce the cyclopentadienyl (Cp) ligand to a metal center. The Cp ligand is a crucial component in the synthesis of metallocenes, which are sandwich compounds with a central metal atom bonded between two planar cyclopentadienyl rings. These metallocenes, such as the historically significant ferrocene, are valued for their unique structures, high stability, and versatile applications in catalysis, materials science, and medicinal chemistry.[1]

The use of CpMgCl as a Cp transfer agent offers a reliable and effective method for the formation of metal-cyclopentadienyl bonds. The reagent is typically prepared in situ by reacting an alkylmagnesium halide, like methylmagnesium chloride, with freshly cracked cyclopentadiene in a suitable ether solvent such as tetrahydrofuran (THF).[2] This method provides a convenient pathway to various metallocene and half-sandwich compounds, which are pivotal in numerous chemical transformations.[3]

Key Applications:

-

Synthesis of Metallocenes: The primary application of CpMgCl is in the synthesis of metallocenes like ferrocene (FeCp₂), titanocene dichloride (TiCp₂Cl₂), and zirconocene dichloride (ZrCp₂Cl₂). These compounds are fundamental precursors and catalysts in organic synthesis.[4]

-

Catalysis: Many metallocene derivatives synthesized using CpMgCl are employed as catalysts or catalyst precursors for olefin polymerization, hydrogenation, and other organic transformations.

-

Materials Science: The unique electronic and structural properties of metallocenes make them valuable building blocks for novel polymers and materials with specific electronic or magnetic properties.

-

Drug Development: Ferrocene-containing compounds, accessible via Cp transfer reactions, have shown promise in medicinal chemistry, exhibiting cytotoxic and antimicrobial activities.

Quantitative Data Summary

The efficiency of this compound as a Cp transfer agent can be observed across reactions with various transition metal halides. The following table summarizes typical reaction conditions and reported yields for the synthesis of common metallocenes.

| Metal Halide (Precursor) | Product (Metallocene) | Solvent(s) | Reaction Conditions | Yield (%) |

| Iron(II) Chloride (FeCl₂) | Ferrocene (FeCp₂) | THF / DMSO | 10-15 min addition, 15 min stir | ~65-75% |

| Iron(III) Chloride (FeCl₃) | Ferrocene (FeCp₂) | Diethyl Ether / Benzene | Not specified | Not specified |

| Titanium(IV) Chloride (TiCl₄) | Titanocene Dichloride (Cp₂TiCl₂) | Toluene / THF | -78°C to RT, 12h | ~85-95% |

| Zirconium(IV) Chloride (ZrCl₄) | Zirconocene Dichloride (Cp₂ZrCl₂) | Toluene / THF | 0°C to RT, overnight | ~90-98% |

Note: Yields are highly dependent on the purity of reagents and strict adherence to anhydrous and anaerobic conditions.

Experimental Protocols

Protocol 1: General Synthesis of this compound Solution in THF

This protocol describes the preparation of a ~1.0 M solution of CpMgCl in THF, which can be used for subsequent Cp transfer reactions.

Materials:

-

Magnesium turnings

-

Ethyl bromide (or other suitable alkyl halide)

-

Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-